molecular formula C6H6N2O2S B1624054 2-Amino-4-nitrobenzenethiol CAS No. 7686-29-5

2-Amino-4-nitrobenzenethiol

Cat. No. B1624054
CAS RN: 7686-29-5
M. Wt: 170.19 g/mol
InChI Key: SLFLKTXBLXAMKI-UHFFFAOYSA-N
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Description

2-Amino-4-nitrobenzenethiol is a chemical compound with the molecular formula C6H6N2O2S. It has a molecular weight of 170.18900 . This compound is used in various scientific and industrial applications .


Synthesis Analysis

The synthesis of 2-Amino-4-nitrobenzenethiol has been documented in several scientific papers. For instance, one synthetic route involves the use of 2-Fluoro-5-nitrobenzene . Other literature references include works by Hodgson and Dodgson in the Journal of the Chemical Society, 1948 , and Xia, Lixin; Hu, Xinhu; Sun, Mengtao; Li, Jushi; Yang, Donghui; Wang, Xiaofang; Xu, Hongxing in the Journal of Raman Spectroscopy, 2012 .


Molecular Structure Analysis

The molecular structure of 2-Amino-4-nitrobenzenethiol consists of a benzene ring with an amino group (-NH2), a nitro group (-NO2), and a thiol group (-SH) attached to it .

Scientific Research Applications

1. Photoreduction Processes

2-Amino-4-nitrobenzenethiol is involved in selective photoreduction processes. It is produced when nitroaromatic compounds on silver nanoparticles are exposed to visible light. This conversion is significant due to its simplicity and environmental friendliness (Xia et al., 2012).

2. Plasmon-Driven Selective Reduction Reactions

The compound plays a role in plasmon-driven selective reduction reactions. For example, it is converted to 3,3'-dimercapto-4,4'-diaminoazobenzene, an azobenzene derivative, using surface-enhanced Raman scattering (SERS) spectroscopy. These reactions have implications in the efficient synthesis of aromatic azobenzene derivative compounds, which are important in various industrial applications (Ding et al., 2015).

3. Surface-Induced Photoreactions for Chemical Lithography

Surface-induced photoreactions involving 2-amino-4-nitrobenzenethiol enable the creation of patterned binary monolayers on silver. This technique is used for site-specific chemical reactions and has potential applications in nanotechnology and materials science (Han et al., 2002).

4. Synthesis of Substituted Phenothiazines

In the field of organic synthesis, 2-amino-4-nitrobenzenethiol is used in the synthesis of substituted phenothiazines, which are important compounds in medicinal chemistry (Ojha et al., 1999).

5. Catalytic Coupling Reaction Mechanisms

The compound is also significant in the study of catalytic coupling reactions on silver clusters, which are important for understanding reaction mechanisms at the molecular level. This research has implications in the fields of catalysis and surface chemistry (Chen et al., 2017).

Safety And Hazards

The safety data sheet for a similar compound, 2-Amino-4-nitrophenol, indicates that it causes skin irritation, may cause an allergic skin reaction, causes serious eye irritation, and may cause respiratory irritation . It is suspected of causing genetic defects . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-amino-4-nitrobenzenethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O2S/c7-5-3-4(8(9)10)1-2-6(5)11/h1-3,11H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLFLKTXBLXAMKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])N)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60422820
Record name 2-amino-4-nitrobenzenethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60422820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4-nitrobenzenethiol

CAS RN

7686-29-5
Record name 2-amino-4-nitrobenzenethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60422820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a stirred solution of 172.6 g (1 mole) of 2-chloro-5-nitroaniline in boiling ethanol/water (5:2) is added a solution of sodium sulfide (generated from sodium sulfide nonahydrate and sodium bicarbonate), and the reaction is heated at reflux for one hour. The mixture then is cooled in ice, and the resulting crystalline product is collected by filtration and recrystallized from water.
Quantity
172.6 g
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
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ethanol water
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0 (± 1) mol
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solvent
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Synthesis routes and methods II

Procedure details

2-Fluoro-5-nitroaniline (1 g, 6.41 mmol), sodium sulfide nonahydrate (1.7 g, 7.05 mmol), sodium bicarbonate (600 mg, 7.05 mmol) and water (15 mL) were combined and heated in the microwave at 125° C. for 5 min. After cooling, dichloromethane was added, and the organic layer was washed with 2M aqueous hydrochloric acid and then brine. The combined organic layers were dried over anhydrous MgSO4 and evaporated to afford 1.1 g (33%) of the title compound.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.7 g
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reactant
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Quantity
600 mg
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reactant
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Quantity
15 mL
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reactant
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0 (± 1) mol
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solvent
Reaction Step Five
Yield
33%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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